molecular formula C7H3BrFIO B1446309 4-Bromo-2-fluoro-3-iodobenzaldehyde CAS No. 1809158-07-3

4-Bromo-2-fluoro-3-iodobenzaldehyde

Cat. No. B1446309
M. Wt: 328.9 g/mol
InChI Key: DLANFGUSGZVGMO-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H3BrFIO . It has an average mass of 328.905 Da and a monoisotopic mass of 327.839569 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-3-iodobenzaldehyde consists of a benzene ring substituted with bromo, fluoro, and iodo groups, as well as an aldehyde group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-fluoro-3-iodobenzaldehyde are not detailed in the search results, similar compounds have been used in the preparation of various functionalized aromatic monoaldehydes and fluorostilbenes .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-iodobenzaldehyde is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Vibrational Spectra

A study by Tursun et al. (2015) investigated the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde (a closely related compound) using X-ray diffraction and vibrational spectroscopy. Their research provided insights into the molecular dimer formation through intermolecular hydrogen bonding and offered theoretical support using density functional theory (DFT) simulations. This study helps in understanding the structural and vibrational characteristics of halogen-substituted benzaldehydes, which can be relevant for designing new materials with specific optical or electronic properties (Tursun et al., 2015).

Synthesis and Characterization

Research conducted by Jagadhani et al. (2015) explored the synthesis and characterization of fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde. Their work demonstrates the compound's utility in organic synthesis, leading to the creation of molecules with potential applications in pharmaceuticals and agrochemicals (Jagadhani et al., 2015).

Antimicrobial Screening

Another study by Jagadhani et al. (2014) utilized Bromo-2-fluorobenzaldehyde for the synthesis of chromones and chlorochromones, which were then screened for their antimicrobial activities. This research highlights the role of halogenated benzaldehydes in developing new antimicrobial agents, potentially leading to new treatments for infectious diseases (Jagadhani et al., 2014).

Analytical Applications

Shen et al. (2016) focused on the analysis and separation of regioisomers of 4-bromo-3-fluorobenzaldehyde, a compound structurally similar to 4-Bromo-2-fluoro-3-iodobenzaldehyde, by gas chromatography. Their work is crucial for understanding the purity and composition of substances in pharmaceutical research, highlighting the importance of analytical techniques in ensuring the quality of drug precursors (Shen et al., 2016).

Catalysis and Synthetic Applications

Research on the synthesis of fluorinated analogues of combretastatin A-4 by Lawrence et al. (2003) demonstrates the importance of halogenated benzaldehydes in medicinal chemistry. They synthesized a series of fluorinated benzaldehydes, including analogues derived from similar structures to 4-Bromo-2-fluoro-3-iodobenzaldehyde, to explore their anticancer properties. This study showcases the potential of halogenated benzaldehydes in the development of new anticancer drugs (Lawrence et al., 2003).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLANFGUSGZVGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283068
Record name Benzaldehyde, 4-bromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-iodobenzaldehyde

CAS RN

1809158-07-3
Record name Benzaldehyde, 4-bromo-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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